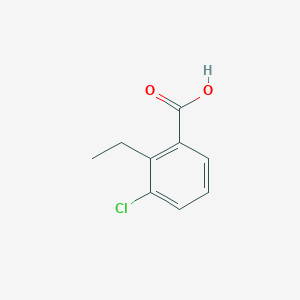

3-Chloro-2-ethylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

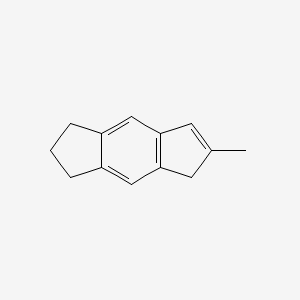

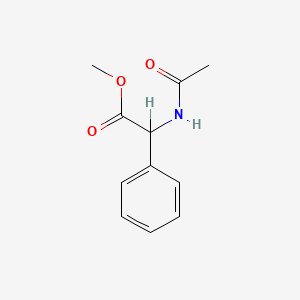

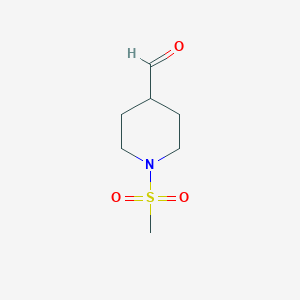

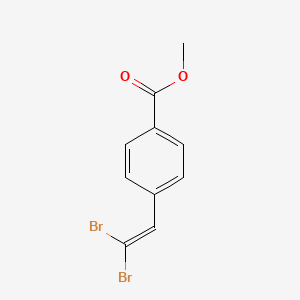

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-ethylbenzoic acid consists of a benzene ring substituted with a chlorine atom, an ethyl group, and a carboxylic acid group. The molecular weight of this compound is 184.62 g/mol.Physical And Chemical Properties Analysis

3-Chloro-2-ethylbenzoic acid is a white crystalline powder. The compound is slightly soluble in water and soluble in organic solvents such as ethanol, acetone, and chloroform. It has a density of 1.27 g/cm³ and a molecular weight of 204.65 g/mol.Scientific Research Applications

Double Decarboxylative Coupling Reactions

- Scientific Field: Organic Chemistry

- Application Summary: 3-Chloro-2-ethylbenzoic acid can be used in double decarboxylative coupling reactions. This is a new avenue for forging carbon–carbon bonds .

- Methods of Application: The synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic, and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

- Results or Outcomes: This method is considered an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

Synthesis of Novel Benzamide Compounds

- Scientific Field: Medicinal Chemistry

- Application Summary: 3-Chloro-2-ethylbenzoic acid can be used in the synthesis of novel benzamide compounds .

- Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Results or Outcomes: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Utilization by Pseudomonas Cepacia MB2

- Scientific Field: Microbiology

- Application Summary: 3-Chloro-2-ethylbenzoic acid can be utilized by Pseudomonas cepacia MB2 through the meta fission pathway .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Intermediate for Organic Compounds

- Scientific Field: Organic Chemistry

- Application Summary: 3-Chloro-2-ethylbenzoic acid is commonly used as an intermediate for the synthesis of other organic compounds such as pharmaceuticals, agrochemicals, and dyes.

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source.

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source.

Standard in HPLC and GC Analyses

- Scientific Field: Analytical Chemistry

- Application Summary: 3-Chloro-2-ethylbenzoic acid is used as a standard in High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analyses.

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source.

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source.

Model Compound for Study

- Scientific Field: Chemical Research

- Application Summary: 3-Chloro-2-ethylbenzoic acid is used as a model compound to study the properties and reactions of similar compounds.

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source.

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source.

Synthesis of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid

- Scientific Field: Medicinal Chemistry

- Application Summary: 3-Chloro-2-ethylbenzoic acid can be used in the synthesis of a novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .

Corrosion Inhibitor for AISI 316 Stainless Steel

- Scientific Field: Materials Science

- Application Summary: 3-Chloro-2-ethylbenzoic acid can be used as a corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The results obtained from different experimental techniques showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .

Safety And Hazards

properties

IUPAC Name |

3-chloro-2-ethylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJWCFNSNAGTIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305118 |

Source

|

| Record name | Benzoic acid, 3-chloro-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-ethylbenzoic acid | |

CAS RN |

67648-15-1 |

Source

|

| Record name | Benzoic acid, 3-chloro-2-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67648-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)